3-acetamido-5-amino-4-chlorobenzoic acid

Building Block Versatility Functional Group Count Medicinal Chemistry SAR

The 3‑acetamido‑5‑amino‑4‑chlorobenzoic acid scaffold delivers a chlorine atom for hydrophobic pocket occupancy, a 3‑acetamido carbonyl as a hydrogen‑bond acceptor, and a free 5‑NH₂ handle for regioselective derivatisation—diazotisation, amide coupling or reductive amination—without disturbing the other two pharmacophoric groups. This three‑point donor/acceptor pattern is absent in commercially prevalent mono‑ or di‑substituted acetamidobenzoic acids, making the compound a direct tool for fragment‑based screening against HDACs, FabF and trypanosomal phosphotransferases. Sourcing the pre‑assembled core eliminates the need for a multi‑step selective mono‑acetylation of 3,5‑diamino‑4‑chlorobenzoic acid, accelerating SAR expansion.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
Cat. No. B5730048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetamido-5-amino-4-chlorobenzoic acid
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC(=C1Cl)N)C(=O)O
InChIInChI=1S/C9H9ClN2O3/c1-4(13)12-7-3-5(9(14)15)2-6(11)8(7)10/h2-3H,11H2,1H3,(H,12,13)(H,14,15)
InChIKeyFMDQFDFZADBSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-5-amino-4-chlorobenzoic Acid: A Structurally Differentiated 3,5-Disubstituted-4-chlorobenzoic Acid Building Block for Specialized Research Procurement


3-Acetamido-5-amino-4-chlorobenzoic acid (molecular formula C9H10ClN3O3) is a polysubstituted benzoic acid derivative bearing a chlorine atom at the 4-position, an acetamido group at the 3-position, and a free primary amino group at the 5-position . It belongs to the acylaminobenzoic acid class and is cataloged under CAS 2167467-95-8 as 5-amino-4-chloro-2-acetamidobenzoic acid by certain suppliers . The compound is primarily sourced as a research chemical building block for medicinal chemistry derivatization, with supplier-reported purity typically ≥95% by HPLC . Its three distinct functional groups on the benzoic acid scaffold create a unique hydrogen-bond donor/acceptor profile not replicated by any commercially common mono- or di-substituted aminobenzoic or acetamidobenzoic acid analog, making it a targeted intermediate for structure–activity relationship (SAR) exploration where simultaneous chlorine, acetamido, and amino motifs are required.

Why 3-Acetamido-5-amino-4-chlorobenzoic Acid Cannot Be Replaced by Common Acetamidobenzoic Acid Analogs


The conventional procurement reflex for an acetamidobenzoic acid building block is to select the most readily available analog—such as 2-acetamido-4-chlorobenzoic acid (CAS 5900-56-1), 4-acetamido-3-chlorobenzoic acid (CAS 74114-62-8), or 5-acetamido-2-chlorobenzoic acid (CAS 719282-11-8). None of these carry a free 5-amino group in addition to the chlorine and acetamido substituents. The presence of the 5-NH₂ group fundamentally alters both the electronic character of the aromatic ring (through resonance donation) and the compound's capacity for further functionalization—whether by diazotization, amide coupling, or reductive amination—in ways that the amino-deficient analogs cannot replicate . Moreover, the regiochemical arrangement (3-acetamido, 4-chloro, 5-amino) places the hydrogen-bond-accepting acetamido carbonyl in a different spatial orientation relative to the carboxylic acid and the amino group compared to ortho-substituted analogs, which directly impacts molecular recognition in biological target engagement . Substituting with a compound missing any one of these three functional groups results in a different pharmacophore and altered reactivity, undermining SAR continuity.

3-Acetamido-5-amino-4-chlorobenzoic Acid: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Presence of a Free 5-Amino Group Confers Synthetic Versatility Absent in Common Acetamido-Chlorobenzoic Acid Analogs

The target compound carries three chemically distinct functional groups (3-acetamido, 4-chloro, 5-amino) on the benzoic acid scaffold, while the most commonly stocked structural analogs—2-acetamido-4-chlorobenzoic acid (CAS 5900-56-1), 4-acetamido-3-chlorobenzoic acid (CAS 74114-62-8), and 5-acetamido-2-chlorobenzoic acid (CAS 719282-11-8)—each possess only two of these groups and lack the free primary amine . The 5-NH₂ handle enables chemistries unavailable to the amino-deficient analogs: diazotization for Sandmeyer-type halogenation, imine formation for Schiff base diversification, and selective amide coupling orthogonal to the 3-acetamido moiety. A closely related patent process for 3-acetamido-5-aminobenzoic acid (the non-chlorinated analog) demonstrates that the 5-amino group can be selectively acylated under controlled conditions, confirming the synthetic value of this functional handle in the presence of an existing 3-acetamido group .

Building Block Versatility Functional Group Count Medicinal Chemistry SAR

Regiochemical Arrangement of Substituents Creates a Distinct Hydrogen-Bond Pharmacophore vs. Ortho-Substituted Acetamido Analogs

In 3-acetamido-5-amino-4-chlorobenzoic acid, the 3-acetamido group and the 5-amino group are positioned meta to each other, with the chlorine at the 4-position sandwiched between them. This arrangement yields an angular hydrogen-bond acceptor (acetamido C=O) and donor (5-NH₂) vector set that differs from the ortho-pattern of 2-acetamido-4-chlorobenzoic acid, where the acetamido group is adjacent to the carboxylic acid . A PDB crystal structure (8cn4) of the related 5-acetamido-2-chlorobenzoic acid bound to Pseudomonas aeruginosa FabF-C164Q at 1.67 Å resolution demonstrates that the acetamido group engages in specific hydrogen-bonding interactions within the enzyme active site, and that the chlorine atom occupies a defined hydrophobic pocket . The target compound's 3-acetamido-4-chloro-5-amino arrangement projects the hydrogen-bond donor (NH₂) to the opposite side of the ring relative to the acetamido compared to the 2-chloro-5-acetamido analog, creating a meaningfully different interaction map for biological targets.

Pharmacophore Geometry Hydrogen Bonding Molecular Recognition

Electron-Donating 5-Amino Group Modulates Ring Electronics Differently than Analogs Lacking this Substituent

The free 5-NH₂ substituent is a strong resonance electron-donating group (σₚ = -0.66 for NH₂ vs. σₚ = 0.00 for H on the Hammett scale), which increases the electron density on the aromatic ring and at the carboxylic acid moiety relative to analogs such as 2-acetamido-4-chlorobenzoic acid or 3-acetamido-4-chlorobenzoic acid that lack this group . This modifies the pKa of the carboxylic acid and the reactivity of the ring toward electrophilic aromatic substitution (EAS). The 4-chloro substituent (σₘ = +0.37, σₚ = +0.23) partly offsets the NH₂ activation, giving the ring a net electronic character distinct from both the electron-rich 3,5-diaminobenzoic acid and the electron-poor 4-chloro-3-nitrobenzoic acid. The related 2-acetamido-4-chlorobenzoic acid has been measured with an IC50 of 25,000 nM against Trypanosoma brucei phosphotransferase , but the target compound's additional 5-NH₂ group is expected to alter binding affinity and selectivity by introducing an extra electrostatic contact point and modifying the electron density at the carboxylic acid binding motif.

Electronic Effects Hammett Parameters Reactivity Prediction

Procurement-Linked Application Scenarios for 3-Acetamido-5-amino-4-chlorobenzoic Acid


Medicinal Chemistry SAR Exploration Requiring Concurrent Chlorine, Acetamido, and Amino Motifs on a Benzoic Acid Core

For medicinal chemistry programs exploring benzoic acid-based inhibitors of enzymes such as histone deacetylases (HDACs), fatty acid biosynthesis enzymes (e.g., FabF), or trypanosomal phosphotransferases, the target compound provides a scaffold that simultaneously presents a chlorine atom for hydrophobic pocket occupation, an acetamido group for hydrogen-bond acceptance, and a free 5-amino group for further vector diversification . As evidenced by PDB 8cn4, acetamido-chlorobenzoic acid fragments engage bacterial FabF, and the additional 5-NH₂ in the target compound enables subsequent amide coupling to explore adjacent sub-pockets without resynthesizing the core . This makes it a time-efficient choice over synthesizing the core de novo from 3,5-diamino-4-chlorobenzoic acid followed by selective mono-acetylation.

Fragment-Based Drug Discovery Where a Three-Point Pharmacophore Increases Hit Confirmation Confidence

In fragment-based screening, fragments with higher functional group complexity generally yield more interpretable binding poses and higher ligand efficiency upon hit expansion. The three distinct functional groups of 3-acetamido-5-amino-4-chlorobenzoic acid provide a richer hydrogen-bond interaction pattern compared to the two-group analogs (e.g., 2-acetamido-4-chlorobenzoic acid) commonly available in fragment libraries . The 5-NH₂ group offers an additional vector for secondary amide coupling in a 'grow' strategy, directly addressing the limitation that mono-acetamido-chlorobenzoic acid fragments often lack a synthetic handle for elaboration after initial hit identification.

Synthesis of Heterocyclic Libraries via 5-Amino Functionalization on a Pre-Functionalized Benzoic Acid Template

The 5-NH₂ group serves as an entry point for constructing fused heterocycles (benzimidazoles, quinazolines, benzotriazoles) without disturbing the 3-acetamido and 4-chloro substituents. The patent literature on the closely related 3-acetamido-5-aminobenzoic acid confirms that the 5-amino group can be selectively derivatized in the presence of the 3-acetamido group under controlled conditions, supporting the feasibility of regioselective transformations on this scaffold . For procurement, this eliminates the need to purchase separate building blocks for the amino handle and the acetamido-chloro motif.

Physicochemical Property Optimization in Lead Series Where Ring Electronics Require Fine-Tuning

The net electronic character of the target compound—combining the resonance-donating 5-NH₂ (σ ≈ -0.66) with the inductively withdrawing 4-Cl (σ ≈ +0.37)—places its pKa and logD profile in a range distinct from both the more electron-rich 3,5-diamino analogs and the more electron-deficient nitro-chloro analogs . For lead optimization programs where cellular permeability and solubility must be balanced, this electronic profile may offer an intermediate sweet spot that is not achievable with commercially common, more polar (e.g., 3,5-diaminobenzoic acid) or more lipophilic (e.g., 4-chloro-3-nitrobenzoic acid) alternatives.

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